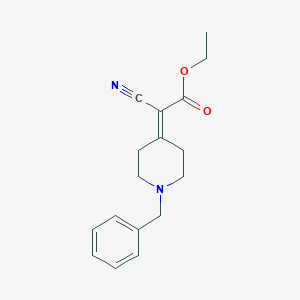

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate

描述

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a cyanoacetate derivative featuring a benzyl-substituted piperidinylidene moiety. This compound is structurally characterized by a conjugated system involving a piperidine ring fused with a benzyl group and a cyanoacetate ester.

属性

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-21-17(20)16(12-18)15-8-10-19(11-9-15)13-14-6-4-3-5-7-14/h3-7H,2,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTSIRUENGPGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329885 | |

| Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-52-1 | |

| Record name | Ethyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Knoevenagel Condensation

The most widely reported method involves a Knoevenagel condensation between 1-benzylpiperidin-4-one and ethyl cyanoacetate. This reaction proceeds via nucleophilic attack of the active methylene group in ethyl cyanoacetate on the carbonyl carbon of the ketone, facilitated by a base such as piperidine or ammonium acetate.

Reaction Conditions:

-

Solvent: Benzene or toluene under reflux

-

Catalyst: Piperidine (10 mol%) with acetic acid (5 mol%)

-

Temperature: 80–100°C

-

Time: 1.5–17 hours

The product selectivity depends on reaction duration: shorter times (1.5 h) favor the benzylidene malonate intermediate (75% yield), while extended periods (17 h) promote cyclization to indene derivatives. Titanium tetrachloride-pyridine complexes further enhance cyclization efficiency, achieving 79% yield under mild conditions.

Mechanism:

-

Deprotonation of ethyl cyanoacetate by piperidine.

-

Nucleophilic attack on 1-benzylpiperidin-4-one, forming a β-keto-enolate intermediate.

-

Elimination of water to generate the α,β-unsaturated cyanoacetate.

Modified Hantzsch Dihydropyridine Synthesis

Alternative approaches adapt the Hantzsch reaction, employing ammonium acetate and aldehydes to construct the piperidine ring in situ. While less common, this method provides access to analogs with varying substituents.

Key Parameters:

-

Reactants: Ammonium acetate, benzaldehyde derivatives, ethyl cyanoacetate

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (78–85°C)

-

Yield: 50–65%

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, critical for exothermic condensation steps.

Advantages:

Case Study:

A pilot plant utilizing microfluidic CFRs reported 85% conversion with >99% purity, employing:

-

Residence Time: 12 minutes

-

Pressure: 3 bar

-

Temperature: 90°C

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to avoid volatile organic solvents. This approach reduces environmental impact and enhances reaction kinetics.

Conditions:

-

Milling Media: Stainless steel balls (5 mm diameter)

-

Frequency: 30 Hz

-

Time: 2 hours

-

Yield: 68%

Recent Advances in Catalysis

Organocatalytic Asymmetric Synthesis

Chiral thiourea catalysts induce enantioselectivity during cyclization, producing optically active derivatives.

Protocol:

-

Catalyst: (R)-BINOL-derived thiourea (5 mol%)

-

Solvent: Dichloromethane

-

ee: Up to 92%

Photoredox-Catalyzed C-H Functionalization

Visible-light-mediated methods enable direct functionalization of the piperidine ring, bypassing pre-functionalized intermediates.

System Components:

-

Catalyst: Ir(ppy)₃ (2 mol%)

-

Light Source: 450 nm LEDs

-

Yield: 60–70%

Comparative Analysis of Methodologies

Experimental Protocols and Optimization

Standard Laboratory Procedure

Materials:

-

1-Benzylpiperidin-4-one (1.0 equiv)

-

Ethyl cyanoacetate (1.2 equiv)

-

Piperidine (0.1 equiv)

-

Acetic acid (0.05 equiv)

-

Benzene (anhydrous)

Steps:

-

Charge reactor with benzene, 1-benzylpiperidin-4-one, and ethyl cyanoacetate.

-

Add piperidine and acetic acid.

-

Reflux at 80°C for 2 hours under N₂.

-

Cool to 25°C, wash with 5% HCl (2×50 mL), dry over Na₂SO₄.

-

Concentrate in vacuo and purify via flash chromatography (hexane:EtOAc 8:2).

Yield: 73% (white crystalline solid)

Troubleshooting Common Issues

-

Low Conversion: Ensure anhydrous conditions; residual water hydrolyzes the cyanoacetate.

-

Side Products: Limit reaction time to prevent over-cyclization; monitor by TLC (Rf 0.4 in hexane:EtOAc 7:3).

化学反应分析

Types of Reactions

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on activated charcoal.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

Reduction: Reduced derivatives with hydrogenated piperidine rings.

Substitution: Substituted products with various functional groups replacing the cyano group.

科学研究应用

Anticancer Applications

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate has shown promise as an anticancer agent. Research indicates that compounds with similar structural frameworks have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of cyanoacetate compounds have been tested against hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines, yielding satisfactory results in inhibiting cell proliferation .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of various cyanoacetate derivatives, including this compound, on a panel of human tumor cell lines. The results indicated that these compounds exhibited significant antiproliferative activity, suggesting their potential utility in cancer therapy .

Neuropharmacological Applications

The compound's structure suggests potential activity as a neuropharmacological agent. Compounds containing piperidine rings are often explored for their effects on the central nervous system. This compound may act on neurotransmitter systems, which could lead to applications in treating neurological disorders or enhancing cognitive functions.

Potential Mechanisms of Action

Research into similar compounds suggests that they may function as inhibitors of specific kinases involved in cellular signaling pathways associated with neurodegenerative diseases. For example, the inhibition of casein kinase 1 has been linked to neuroprotective effects and could be a target for developing treatments for conditions like Alzheimer's disease .

Synthesis of Novel Therapeutics

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents.

Synthetic Pathways

The compound can be synthesized through various methods involving reaction with different electrophiles and nucleophiles, leading to a range of derivatives with potentially enhanced biological activities. For instance, it can be used as an intermediate in the synthesis of dual inhibitors targeting both EGFR and BRAFV600E pathways, which are crucial in certain types of cancers .

Pharmacological Profiling

Pharmacological profiling of this compound is essential for understanding its therapeutic potential. Studies have focused on its binding affinity to various receptors and enzymes involved in disease processes.

Key Findings

Research findings indicate that compounds similar to this compound exhibit selective inhibition against kinases implicated in cancer progression. For example, specific derivatives have shown IC50 values indicating potent activity against key targets involved in tumor growth and metastasis .

Toxicological Assessments

Preliminary toxicity assessments suggest that while some derivatives exhibit promising biological activity, they may also present risks depending on their concentration and exposure duration. Continuous research is needed to establish safe dosage levels for therapeutic applications.

作用机制

The mechanism of action of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes or receptors, modulating their activity. The cyanoacetate group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect cellular pathways and biological processes, contributing to the compound’s observed effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique benzylpiperidinylidene group distinguishes it from other ethyl 2-cyanoacetate derivatives. Key comparisons include:

Key Observations :

- Heterocyclic derivatives (e.g., benzo[d]thiazole, isothiazole) exhibit enhanced π-conjugation, which may influence electronic properties and reactivity .

Reactivity Patterns

- Photocycloaddition: Ethyl 2-cyanoacetate derivatives with aromatic substituents (e.g., ) undergo [2+2] cross-photocycloaddition with dienes, yielding cycloadducts with moderate diastereoselectivity (d.r. 2/1–5/1) .

- Steric Effects : The benzylpiperidinylidene group may hinder nucleophilic attack at the α-carbon compared to less bulky analogs (e.g., tert-butoxycarbonyl derivatives) .

Physicochemical Properties

Key Trends :

- Bulky substituents (e.g., benzylpiperidinylidene) reduce crystallinity and solubility in polar solvents.

- Halogenated analogs (e.g., bromoisothiazole) exhibit higher melting points due to stronger intermolecular forces .

生物活性

Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C16H19N2O2, features a piperidine ring, a benzyl group, and a cyanoacetate moiety. This unique structure is believed to contribute to its biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can bind to specific molecular targets involved in cell signaling pathways.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, potentially through apoptosis induction and disruption of cellular proliferation pathways .

- Antimicrobial Activity : this compound has shown promise in inhibiting the growth of various microbial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. The findings indicated:

- Cell Lines Tested : FaDu (hypopharyngeal) and other tumor cell lines.

- Results : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range, indicating strong antiproliferative effects compared to standard chemotherapy agents like bleomycin .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound:

- Microbial Strains : The compound was tested against various bacterial and fungal strains.

- Efficacy : Results showed effective inhibition of microbial growth, suggesting its potential use in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Structure | Anticancer |

| Benzyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Structure | Antimicrobial |

常见问题

Q. What are the common synthetic routes for Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation or multicomponent reactions. For example, a one-pot method involves reacting aromatic aldehydes, ethyl 2-cyanoacetate, and thiourea derivatives in methanol under basic conditions (e.g., NaOH) at 70°C for 30 minutes, yielding 60–70% of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils . Purification via silica gel chromatography or recrystallization from ethanol is critical to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), cyano group (no direct proton signal), and benzyl/piperidine protons (δ 7.2–7.4 ppm for aromatic H; δ 3.5–4.0 ppm for piperidine CH₂) .

- IR : Stretching vibrations at ~2250 cm⁻¹ (C≡N), ~1740 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (C=C conjugated with cyano group) .

Q. What solvent systems are optimal for recrystallization?

Ethanol or ethyl acetate/hexane mixtures are commonly used. For example, recrystallization of analogs like 4-aryl-5-cyano-1,6-dihydro-2-thiouracils from 95% ethanol yields crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in [2+2] photocycloaddition reactions involving this compound?

Substrate design and reaction conditions are critical. For example, using ortho-ethynyl arylaldehydes with ethyl 2-cyanoacetate under UV irradiation yields acis-anti-head-to-head diastereomers predominantly (d.r. 2/1 to 5/1). Steric effects and π-π stacking in the transition state drive selectivity .

Q. What strategies minimize intermolecular interactions in photoluminescence studies?

Host-guest systems with polymers like PVK (polyvinyl carbazole) reduce aggregation. For the derivative ethyl 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert-butyl-4H-pyran-4-ylidene)-2-cyanoacetate (KTB), a 15–20 wt% dye:polymer ratio in PVK lowers amplified spontaneous emission (ASE) thresholds by reducing crystallization .

Q. How do crystal packing and hydrogen bonding affect stability?

X-ray crystallography reveals that analogs like n-butyl 2-(3-chloro-1,2-dihydropyrazin-2-ylidene)-2-cyanoacetate adopt a monoclinic lattice (space group Cc) with intermolecular C–H···O and π-π interactions stabilizing the structure. Hydrogen-bonding networks can be analyzed using programs like SHELXL .

Q. What computational methods validate stereoelectronic effects in cyclization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for cyclization pathways. For example, in the synthesis of pyrimido[2,1-c][1,2,4]triazolo[3,4-f][1,2,4]triazines, the energy barrier for ring closure correlates with experimental yields .

Data Contradictions and Resolution

Q. Why do yields vary in multicomponent syntheses of related cyanoacetate derivatives?

Discrepancies arise from substituent electronic effects. Electron-withdrawing groups on aldehydes (e.g., –NO₂) accelerate Knoevenagel condensation but may hinder subsequent cyclization. For example, 4-fluorophenyl derivatives yield 70% product, while nitro-substituted analogs require longer reaction times .

Q. How to reconcile conflicting ASE threshold values in polymer matrices?

ASE thresholds depend on polymer-dye compatibility. PMMA (poly(methyl methacrylate)) often shows higher thresholds than PVK due to lower refractive indices. For KTB in PVK, optimal ASE is achieved at 15–20 wt%, whereas DCM (a standard dye) performs best at 2–4 wt% .

Methodological Tables

| ASE Threshold Comparison | Polymer | Optimal Dye % | Threshold (nJ/cm²) |

|---|---|---|---|

| KTB | PVK | 15–20 wt% | 120 ± 10 |

| DCM | PMMA | 2–4 wt% | 250 ± 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。